1,3-Diethylimidazolium diethyl phosphate
Description
Properties
IUPAC Name |
1,3-diethylimidazol-1-ium;diethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.C4H11O4P/c1-3-8-5-6-9(4-2)7-8;1-3-7-9(5,6)8-4-2/h5-7H,3-4H2,1-2H3;3-4H2,1-2H3,(H,5,6)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILDVBKEQHKFLO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.CCOP(=O)([O-])OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylimidazolium diethyl phosphate can be synthesized through the reaction of 1,3-diethylimidazolium chloride with diethyl phosphate. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions . The product is then purified through recrystallization or distillation to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the synthesis of this compound involves similar reaction conditions but is optimized for large-scale production. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylimidazolium diethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethyl phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of imidazolium-based oxides.
Reduction: Formation of reduced imidazolium derivatives.
Substitution: Formation of substituted imidazolium compounds.
Scientific Research Applications
Chemical Properties and Characteristics
1,3-Diethylimidazolium diethyl phosphate is characterized by:
- High thermal stability : This allows it to be used in high-temperature processes.
- Low viscosity : Facilitates easier handling and mixing in various applications.
- Solvation properties : Capable of dissolving a wide range of compounds, including both polar and non-polar substances.
These properties make it an attractive alternative to traditional organic solvents, especially in green chemistry applications.
Biochemical Applications
-
Enzymatic Hydrolysis :
- [EMIM][DEP] has been shown to enhance the enzymatic hydrolysis of biomass, such as wheat straw and cellulose. The ionic liquid's ability to solubilize cellulose facilitates better access for enzymes, resulting in improved yields during bioconversion processes .
- The interaction between the ionic liquid and cellulose is primarily attributed to hydrogen bonding and electrostatic interactions, which disrupt the crystalline structure of cellulose .
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Extraction Processes :
- This ionic liquid has been utilized for the extraction of bioplastics like polyhydroxyalkanoates from bacterial biomass. The extraction process is considered eco-friendly and sustainable compared to conventional methods .
- The ability of [EMIM][DEP] to dissolve complex biopolymers enhances the efficiency of the extraction process.
Materials Science Applications
-
Polymerization Initiation :
- In polymer chemistry, [EMIM][DEP] serves as an effective initiator for epoxy curing processes. Studies have indicated that it can facilitate the reaction between epoxy resins and hardeners, improving the overall mechanical properties of the resulting polymers .
- The ionic liquid's unique structure stabilizes transition states during polymerization reactions, thus lowering activation energy requirements.
- Thermal Conductivity Enhancements :
Environmental Engineering Applications
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Biomass Conversion :
- The use of [EMIM][DEP] in biomass conversion processes contributes to more sustainable energy production methods. Its ability to dissolve lignocellulosic materials enhances the efficiency of biofuel production.
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Wastewater Treatment :
- Ionic liquids like [EMIM][DEP] have potential applications in wastewater treatment due to their ability to extract pollutants from water. Their unique solvation properties allow for selective removal of contaminants, making them valuable in environmental remediation efforts.
Data Summary Table
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Biochemistry | Enzymatic hydrolysis of cellulose | Improved yields and efficiency |
| Extraction of bioplastics from bacteria | Eco-friendly and sustainable | |
| Materials Science | Polymerization initiator for epoxy resins | Enhanced mechanical properties |
| Thermal management systems | Suitable for heat-powered cycles | |
| Environmental Engineering | Biomass conversion for biofuels | Sustainable energy production |
| Wastewater treatment | Selective removal of pollutants |
Case Studies and Research Findings
- A study by Dubey et al. (2017) highlighted the effectiveness of [EMIM][DEP] in extracting polyhydroxyalkanoates from bacterial sources, showcasing its potential in green chemistry applications .
- Binks et al. (2020) explored the reaction mechanisms involving [EMIM][DEP] in polymerization processes, demonstrating its role as a catalyst that enhances reaction rates while maintaining product quality .
- Research on thermal cycles indicated that incorporating [EMIM][DEP] could lead to significant improvements in energy efficiency metrics within heating and cooling systems .
Mechanism of Action
The mechanism of action of 1,3-diethylimidazolium diethyl phosphate involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. These interactions facilitate the dissolution and stabilization of reactants and products in chemical reactions. The compound’s unique ionic structure allows it to act as both a solvent and a catalyst, enhancing reaction rates and yields .
Comparison with Similar Compounds
Comparison with Similar Ionic Liquids
Anion-Driven Property Variations
The anion significantly impacts IL behavior. Below is a comparison of 1,3-diethylimidazolium diethyl phosphate with ILs containing different anions:
Key Observations:
- Triflimide (Tf₂N⁻) : Offers low viscosity (35 cP) and high conductivity (8.5 mS/cm), making it ideal for electrochemical devices. However, fluorinated anions like Tf₂N⁻ often exhibit higher environmental toxicity .
- Ethyl Sulfate : Combines low cytotoxicity with moderate viscosity, enabling use in hydraulic fluids .
- Hexafluorophosphate (PF₆⁻) : Common in industrial applications but criticized for generating hazardous HF upon hydrolysis. ILs like 1,3-diethylimidazolium hexafluorophosphate (MW 270.16) are less environmentally benign .
Cation Modifications
Altering the imidazolium cation’s alkyl chain length or symmetry affects IL properties:
- 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF₆): A widely used IL with high thermal stability (>300°C) but higher viscosity (~200–300 cP) compared to this compound .
- 1,3-Dimethylimidazolium dimethyl phosphate : Shorter alkyl chains reduce hydrophobicity and may increase melting points, limiting room-temperature liquid behavior .
Cytotoxicity and Environmental Impact
- Dialkyl phosphate and ethyl sulfate anions are associated with lower cytotoxicity , as shown in studies on human dermal fibroblasts .
- In contrast, fluorinated anions (e.g., PF₆⁻, Tf₂N⁻) raise concerns due to bioaccumulation and persistence. For example, 1,3-diethylimidazolium triflimide’s electrochemical utility is offset by moderate cytotoxicity .
Biological Activity
1,3-Diethylimidazolium diethyl phosphate is an ionic liquid (IL) that has garnered attention due to its unique properties and potential applications in various biological contexts. This article explores the biological activity of this compound, focusing on its effects on cellular systems, ecotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its imidazolium cation and diethyl phosphate anion. The structure can be represented as follows:
This ionic liquid exhibits low volatility, high thermal stability, and tunable solubility properties, which make it suitable for various applications in chemical synthesis and extraction processes.
Anticancer Properties
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays demonstrated that this compound exhibits significant cytotoxicity towards lung, liver, and cervical cancer cells. The IC50 values indicate a dose-dependent response, suggesting potential for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, this compound has shown antiviral activity. Research indicates that it can inhibit viral replication in vitro, making it a candidate for further investigation in antiviral drug development .
Ecotoxicological Assessment
The ecotoxicological profile of ionic liquids is critical for assessing their environmental impact. Studies have focused on the biodegradability and toxicity of this compound in aquatic environments.
Biodegradation Studies
The compound demonstrated moderate biodegradability under laboratory conditions. The half-life in aquatic environments was found to be approximately 14 days, indicating a potential for environmental persistence but also a pathway for degradation .
Toxicity to Aquatic Organisms
Ecotoxicological tests revealed that this compound exhibits toxicity to various aquatic organisms. For instance:
- Daphnia magna : LC50 (48h) = 12 mg/L
- Danio rerio (Zebrafish): LC50 (96h) = 15 mg/L
These findings highlight the need for careful consideration of its use in industrial applications where environmental exposure could occur .
Case Study 1: Extraction of Bioplastics
A notable application of this compound is in the extraction of bioplastics from bacterial sources. In a study involving polyhydroxyalkanoates (PHAs), this ionic liquid effectively extracted PHAs from both wet and dry biomass with high recovery rates (up to 90%) at moderate temperatures . This demonstrates its utility in sustainable bioprocessing.
Case Study 2: Cellular Toxicity Assessment
Another case study evaluated the cellular toxicity of this compound using normal kidney and lung cell lines as controls. The results indicated that while the compound was cytotoxic to cancer cells, it exhibited lower toxicity towards normal cells at similar concentrations. This selective toxicity suggests a therapeutic window that could be exploited in drug development .
Q & A
Q. What are the optimal synthetic routes for 1,3-diethylimidazolium diethyl phosphate, and how do reaction parameters influence purity?
Methodological Answer: The synthesis typically involves quaternization of 1,3-diethylimidazole with diethyl phosphate under controlled conditions. Key parameters include:
- Temperature: Reactions are conducted at 60–80°C to ensure complete ion exchange while avoiding decomposition .
- Solvent-Free Conditions: Reduces side reactions and simplifies purification .
- Molar Ratios: A 1:1 molar ratio of imidazole precursor to diethyl phosphate minimizes unreacted starting materials .
Purity Control: Post-synthesis purification via vacuum distillation or recrystallization yields >98% purity, verified by NMR and ion chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR: Identifies functional groups (e.g., P=O stretching at 1240–1280 cm⁻¹, C-N imidazolium vibrations at 1560–1620 cm⁻¹) .
- ¹H/³¹P NMR: Confirms cation-anion pairing. For example:
- Mass Spectrometry (ESI-MS): Validates molecular weight (278.29 g/mol) and detects impurities .
Q. How should researchers handle and store this ionic liquid to ensure stability?
Methodological Answer:
- Storage Conditions: Keep under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic absorption and oxidation .
- Handling: Use anhydrous solvents and gloveboxes (<1 ppm H₂O) to avoid hydrolysis of the phosphate group .
- Decomposition Risks: Prolonged exposure to light or temperatures >100°C may degrade the compound, releasing volatile phosphates .
Advanced Research Questions
Q. How does this compound enhance flame retardancy in polymer composites?
Methodological Answer: When incorporated into PVC or epoxy resins, the compound acts as a gas-phase flame inhibitor :
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Mechanism: Releases phosphate radicals under heat, scavenging H· and OH· radicals to suppress combustion .
-
Performance Metrics:
Property Value (vs. Control) Reference Time to Ignition (TTI) +40–60% Peak Heat Release Rate -35–50% Residual Char +20–30% (weight retention) -
Experimental Design: Use cone calorimetry (ASTM E1354) at 50 kW/m² heat flux to simulate real-fire conditions .
Q. What role does this ionic liquid play in catalytic oxidation reactions?
Methodological Answer: In the oxidation of diethyl disulfide to ethyl sulfonates, the compound acts as a dual solvent-catalyst :
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Cation Role (1,3-diethylimidazolium): Stabilizes sulfonate intermediates via hydrogen bonding .
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Anion Role (Diethyl Phosphate): Enhances oxygen solubility, accelerating radical chain reactions .
-
Key Data:
Parameter Value Reference Conversion Efficiency 85–92% (363 K, 24 h) Selectivity to Sulfonate 78–84%
Optimization Tip: Maintain reaction temperatures <100°C to avoid cation decomposition .
Q. How can researchers resolve contradictions in reported physical properties (e.g., viscosity, conductivity)?
Methodological Answer: Discrepancies arise from impurities, measurement protocols, or hydration. For accurate comparisons:
Q. What strategies improve the recyclability of this ionic liquid in green chemistry applications?
Methodological Answer:
- Solvent Extraction: Separate reaction products using ethyl acetate/water biphasic systems, retaining >95% ionic liquid .
- Thermal Stability: Reuse for up to 5 cycles with <5% activity loss if stored under N₂ .
- Degradation Monitoring: Track anion integrity via ³¹P NMR after each cycle to detect hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
